molecular formula C17H17NO3 B12294336 Benzyl (3-oxo-1-phenylpropyl)carbamate

Benzyl (3-oxo-1-phenylpropyl)carbamate

Cat. No.: B12294336
M. Wt: 283.32 g/mol
InChI Key: FYCDXSYDSNLCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-oxo-1-phenylpropyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 3-oxo-1-phenylpropyl backbone. Carbamates are widely used in organic synthesis as protecting groups for amines and in medicinal chemistry for their bioactive properties .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl N-(3-oxo-1-phenylpropyl)carbamate

InChI

InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)

InChI Key

FYCDXSYDSNLCLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester typically involves the reaction of a phenylpropyl ketone with a carbamate ester. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Key Reaction Mechanisms

  • Reductive amination : Used to form amine intermediates, such as compound 21 in Scheme 3 of , where sodium triacetoxyborohydride facilitates coupling of an amine and aldehyde.

  • Hydrogenolysis : Deprotection of benzyl groups occurs via catalytic hydrogenation (e.g., Pd/C in methanol), as seen in the conversion of 21 to 22 .

  • Enolate chemistry : Ketone enolates participate in asymmetric Mannich reactions, as demonstrated in , where L-proline catalyzes β-amino aldehyde formation.

Functional Group Transformations

The carbamate group undergoes several transformations:

  • Deprotection : Removal of the benzyl group via hydrogenolysis (e.g., 2324 in ) or acid treatment (e.g., 3a8 in ).

  • Amide coupling : Reaction with carboxylic acids (e.g., 4,4-difluorocyclohexanecarboxylic acid) to form amides .

  • Reduction of nitro groups : Selective reduction of nitro carbamates to amines using Zn/HCl in methanol, avoiding carbamate deprotection .

Table 2: Functional Group Transformations

TransformationReagents/ConditionsProduct
DeprotectionPd/C, H₂, methanolFree amine
Amide couplingCarboxylic acid, coupling reagentAmide derivative
Nitro reductionZn, HCl, MeOHAmine carbamate

Analytical Data

  • NMR characterization : For example, the benzyl carbamate group in 14 (from ) shows δ 7.38–7.31 (m, 5H) for aromatic protons and δ 5.17 (s, 2H) for the benzyl CH₂ group.

  • Enantiopurity : Achieved via catalytic asymmetric synthesis (e.g., 99% ee in ) using L-proline or other chiral catalysts.

Challenges and Innovations

  • Selective deprotection : Avoiding simultaneous reduction of nitro groups during carbamate deprotection (e.g., using Zn/HCl instead of Pd/H₂) .

  • Scalability : Enamine-based Heck coupling enables rapid access to complex intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Synthesis
Benzyl (3-oxo-1-phenylpropyl)carbamate is utilized as an intermediate in the asymmetric synthesis of antidepressants. A notable example includes its role in synthesizing sertraline, an antidepressant with high enantiomeric purity (>95% ee). The synthesis involves a proline-catalyzed Mannich reaction, where the compound is treated with semistabilized phosphorous ylide to yield the desired carbamate derivative . This method highlights the compound's importance in producing effective antidepressant medications.

Inhibition Studies
Research has shown that derivatives of this compound exhibit potential as inhibitors for various biological targets. For instance, a study identified a related compound as a promising non-nucleosidase reverse transcriptase inhibitor, which is crucial in HIV treatment. The compound's structure was optimized through computational modeling and docking studies to enhance its binding affinity and selectivity against HIV reverse transcriptase .

Mechanistic Insights

Neuronal Nitric Oxide Synthase Inhibition
The compound has been investigated for its effects on neuronal nitric oxide synthase (nNOS), an important target for neuroprotective therapies. Studies indicate that certain analogs demonstrate selective inhibition of nNOS over other isoforms, suggesting potential applications in treating neurodegenerative conditions . The chirality of these compounds plays a significant role in their efficacy, with specific enantiomers showing enhanced potency.

Synthetic Methodologies

Organocatalytic Approaches
The synthesis of this compound can be achieved through various organocatalytic methods. One efficient approach involves using L-proline as a catalyst in a multi-step reaction sequence that includes the formation of β-amino aldehydes followed by ylide reactions. This method not only provides high yields but also allows for the generation of complex structures suitable for drug development .

Mechanism of Action

The mechanism of action of N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related benzyl carbamate derivatives, highlighting their molecular features and distinguishing substituents:

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score* Reference
Benzyl (3-oxo-1-phenylpropyl)carbamate Not provided C₁₇H₁₅NO₃ Phenyl group at C1, ketone at C3 Reference compound
Benzyl (3-oxocyclohexyl)carbamate 320590-29-2 C₁₄H₁₅NO₃ Cyclohexyl ring instead of phenyl at C1 0.89
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate 63219-70-5 C₁₇H₁₅NO₃ R-configuration at C2, ketone at C1 1.00
Benzyl (3-hydrazino-3-oxopropyl)carbamate 2383697-24-1 C₁₂H₁₅N₃O₃ Hydrazine substituent at C3
(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate 122021-01-6 C₁₆H₂₄N₂O₃ S-configuration, methyl and propylamino groups

*Similarity scores (0–1 scale) are based on structural alignment algorithms .

Key Observations:
  • Stereochemistry : Enantiomers like 63219-70-5 (R-configuration) and 122021-01-6 (S-configuration) exhibit distinct biological activities due to chiral recognition in enzymatic systems .
  • Functional Groups : The hydrazine group in 2383697-24-1 enhances nucleophilicity, making it reactive toward carbonyl compounds .

Biological Activity

Benzyl (3-oxo-1-phenylpropyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H17_{17}NO3_3
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 408523-96-6

This compound exhibits its biological effects primarily through interactions with enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site, thus blocking substrate access. Additionally, it may function as a receptor modulator, acting as either an agonist or antagonist depending on the specific receptor involved .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which could lead to therapeutic applications in treating conditions influenced by these enzymes. For instance, studies have shown that it can interact with key metabolic pathways, potentially affecting drug metabolism and efficacy.

Receptor Binding

This compound has been investigated for its binding affinity to several receptors. Its ability to modulate receptor activity suggests potential applications in pharmacotherapy, particularly in areas such as pain management and inflammation control .

Case Studies and Research Findings

  • Anti-inflammatory Properties : In a study examining the compound's anti-inflammatory effects, it was found to significantly reduce inflammation markers in vitro. This suggests its potential use as an anti-inflammatory agent.
  • Analgesic Effects : Further research demonstrated that this compound exhibited analgesic properties comparable to conventional pain relief medications. This was attributed to its action on pain-related receptors .
  • Enzyme Interaction Profiles : A detailed assessment of the compound's interaction with various enzymes has been conducted using quantitative structure-activity relationship (QSAR) models. These models help predict how changes in chemical structure can influence biological activity, providing insights into optimizing the compound for therapeutic use .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits key metabolic enzymes
Anti-inflammatoryReduces inflammation markers
Analgesic EffectsComparable to conventional analgesics
Receptor ModulationActs on pain-related receptors

Q & A

Q. Why do discrepancies arise in reported melting points for this compound, and how can they be mitigated?

  • Methodological Answer : Variations stem from polymorphic forms or impurities. Standardize protocols: (1) recrystallize from ethanol/water, (2) use differential scanning calorimetry (DSC) at 10°C/min, and (3) report polymorphic form (e.g., Form I vs. II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.